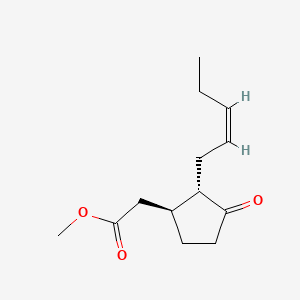

Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate

Description

Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate, commonly known as methyl jasmonate (MeJA), is a cyclopentane-derived methyl ester with the molecular formula C₁₃H₂₀O₃ (molecular weight: 224.30 g/mol) . Its structure features a trans-configured cyclopentyl ring with a 3-oxo group, a (Z)-pent-2-en-1-yl side chain, and a methyl acetate moiety . Key identifiers include CAS numbers 1211-29-6 (stereospecific form) and 39924-52-2 (racemic mixture) .

MeJA is an endogenous plant metabolite involved in stress signaling, defense responses, and growth regulation . It also exhibits anticancer activity by inhibiting mitochondrial hexokinase, inducing apoptosis in cancer cells . Physicochemical properties include a density of 1.003 g/cm³, boiling point of 302.9°C, and refractive index of 1.474 . Structural confirmation is achieved via NMR (¹H and ¹³C), HRMS, and IR spectroscopy .

Properties

Key on ui mechanism of action |

Using the tomato pathotype of Alternaria alternata (Aa) and its AAL-toxin/tomato interaction as a model system, /the authors/ demonstrate a possible role for /jasmonic acid/ JA in susceptibility of plants against pathogens, which utilize host-specific toxins as virulence effectors. Disease development and in planta growth of the tomato pathotype of Aa were decreased in the def1 mutant, defective in biosynthesis of JA, compared with the wild-type (WT) cultivar. Exogenous methyl jasmonate (MeJA) application restored pathogen disease symptoms to the def1 mutant and led to increased disease in the WT. On the other hand, necrotic cell death was similarly induced by AAL-toxin both on def1 and WT, and MeJA application to the tomatoes did not affect the degree of cell death by the toxin. These results indicate that the JA-dependent signaling pathway is not involved in host basal defense responses against the tomato pathotype of Aa, but rather might affect pathogen acceptability via a toxin-independent manner. Data further suggest that JA has a promotional effect on susceptibility of tomato to toxigenic and necrotrophic pathogens, such that pathogens might utilize the JA signaling pathway for successful infection. ...WRKY plant-specific transcription factors, as one of the flagellin-inducible genes in /its non-host/ A. thaliana. Expression of WRKY41 is induced by inoculation with the incompatible pathogen P. syringae pv. tomato DC3000 (Pto) possessing AvrRpt2 and the non-host pathogens... Arabidopsis overexpressing WRKY41 showed enhanced resistance to the Pto wild-type but increased susceptibility to Erwinia carotovora EC1. WRKY41-overexpressing Arabidopsis constitutively expresses the PR5 gene, but suppresses the methyl jasmonate-induced PDF1.2 gene expression. These results demonstrate that WRKY41 may be a key regulator in the cross talk of salicylic acid and jasmonic acid pathways. Induction of cell death is an important component of plant defense against pathogens. There have been many reports on the role of phytohormones in pathogen-induced cell death, but jasmonic acid (JA) has not been implicated as a regulator of the response. Here, /investigators/ report the function of NbHB1, Nicotiana benthamiana homeobox1, in pathogen-induced cell death in connection with JA signaling. Involvement of NbHB1 in cell death was analyzed by gain- and loss-of-function studies using Agrobacterium-mediated transient overexpression and virus-induced gene silencing, respectively. Expression of NbHB1 following pathogen inoculations and various treatments was monitored by reverse transcription polymerase chain reaction. Transcript levels of NbHB1 were upregulated by infection with virulent and avirulent bacterial pathogens. Ectopic expression of NbHB1 accelerated cell death following treatment with darkness, methyl jasmonate, or pathogen inoculation. Conversely, when NbHB1 was silenced, pathogen-induced cell death was delayed. NbHB1-induced cell death was also delayed by silencing of NbCOI1, indicating a requirement for JA-mediated signaling. Overexpression of the domain-deleted proteins of NbHB1 revealed that the homeodomain, leucine zipper, and part of the variable N-terminal region were necessary for NbHB1 functionality. These results strongly suggest the role of NbHB1 in pathogen-induced plant cell death via the JA-mediated signaling pathway. In this study, /the authors/ employed high throughput Illumina sequencing to identify miRNAs from Taxus chinensis (T. chinensis) cells to investigate the effect of the taxoid elicitor methyl jasmonate (MJ) on miRNA expression. In a dataset of approximately 6.6 million sequences, a total of 58 miRNAs, belonging to 25 families were identified. A majority of them are conserved between angiosperms and gymnosperms. However, two miRNAs (miR1310 and miR1314) appear gymnosperm-specific, with miR1314 likely to exist as a cluster. MJ treatment significantly affected the expression of specific miRNAs; 14 miRNAs from 7 different families (miR156, miR168, miR169, miR172, miR396, miR480 and mir1310) were down regulated whereas 3 miRNAs from 2 families (miR164 and miR390) were up regulated. For more Mechanism of Action (Complete) data for Methyl Jasmonate (13 total), please visit the HSDB record page. |

|---|---|

CAS No. |

78609-06-0 |

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m0/s1 |

InChI Key |

GEWDNTWNSAZUDX-XXJOZFEBSA-N |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)OC |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

boiling_point |

BP: 110 °C at 0.2 mm Hg |

Color/Form |

Colorless liquid |

density |

Specific density: 1.021 at 22.6 °C/4 °C 1.017-1.023 |

flash_point |

> 113 degrees C (> 235 degrees F) - closed cup |

physical_description |

Colorless liquid with a sharp odor; [Merck Index] Colourless oily liquid; Powerful floral-herbaceous, sweet aroma |

solubility |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Chlorination and Dechlorination of Methyl Dihydrojasmonate

A prominent industrial method involves the chlorination and subsequent dechlorination of methyl dihydrojasmonate. As detailed in CN101302157B, this two-step process begins with dissolving methyl dihydrojasmonate in solvents such as dichloromethane or acetonitrile . Chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas are introduced under ice-cooling, followed by refluxing at 50°C for 3–8 hours to form chloro-methyl dihydrojasmonate .

The dechlorination step employs organic amines (e.g., triethylamine or diethylamine) under reflux conditions, eliminating HCl to yield methyl jasmonate. This method achieves an 82.5% yield with 91.6% purity after distillation . Key advantages include cost-effectiveness and scalability, as it avoids expensive catalysts and operates under mild conditions. However, residual chlorinated byproducts necessitate rigorous purification.

1,4-Michael Addition with Dimethyl Malonate

An alternative route from CN101519355B utilizes 2-pentylcyclopentenone as the starting material . The synthesis involves a 1,4-Michael addition of dimethyl malonate to the cyclopentenone, followed by decarboxylation and esterification. The reaction proceeds in methanol with sodium methoxide as a base, yielding an intermediate that undergoes acid-catalyzed cyclization.

Catalytic hydrogenation using Pd/C in methanol or cyclohexane finalizes the structure, achieving an 84% yield . Nuclear magnetic resonance (NMR) data confirm the product’s stereochemistry:

-

¹H NMR (CDCl₃) : δ 0.87 (t, J = 7.0 Hz, 3H), 1.22–2.65 (m, 16H), 3.71 (s, 1H) .

-

¹³C NMR (CDCl₃) : δ 219.7 (ketone), 172.6 (ester), 54.1 (cyclopentyl) .

This method offers high stereoselectivity but requires precise control over reaction conditions to avoid over-decarboxylation.

Esterification of Jasmonic Acid

The direct esterification of jasmonic acid with methanol is a foundational method. As reported in PubChem and VulcanChem, jasmonic acid reacts with methanol under acidic (e.g., H₂SO₄) or enzymatic catalysis . The reaction typically achieves >90% conversion at 60–80°C over 12–24 hours.

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (5 mol%) |

| Temperature | 70°C |

| Reaction Time | 18 hours |

| Yield | 92% |

While straightforward, this method depends on the availability of high-purity jasmonic acid, which itself requires complex extraction or synthesis .

Reformarsky and Wittig Reaction Pathways

Historical approaches include the Reformarsky reaction between 2-pentylcyclopentenone and methyl bromoacetate, followed by Jones oxidation . This method, however, suffers from low yields (45–55%) due to side reactions during oxidation.

The Wittig reaction, as outlined in U.S. Patent 5,302,745, involves epoxidizing 2-pentylcyclopentenone with H₂O₂/KOH, followed by reaction with trimethylphosphine methyl acetate under acidic conditions . Although scalable, this route requires hazardous peroxides and extensive purification, limiting its industrial adoption.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across methodologies:

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Chlorination/Dechlorination | 82.5 | 91.6 | Low | High |

| 1,4-Michael Addition | 84 | 95 | Moderate | Moderate |

| Esterification | 92 | 98 | High | Low |

| Reformarsky Reaction | 55 | 85 | High | Low |

The chlorination/dechlorination method emerges as the most viable for industrial production due to its balance of yield, cost, and scalability . Conversely, esterification is preferred for laboratory-scale synthesis where jasmonic acid is readily available .

Catalytic Hydrogenation and Stereochemical Control

Post-synthesis refinement often involves catalytic hydrogenation to optimize cis/trans isomer ratios. Using Pd/C in methanol with aluminum methoxide at 40°C and 0.7 MPa pressure enhances the cis-isomer proportion to 90% . Solvent choice significantly impacts outcomes: cyclohexane yields 62% cis-isomer, while methanol improves selectivity due to its polar aprotic nature .

Chemical Reactions Analysis

Condensation of Aromatic Aldehydes with Acetone Ketones

The synthesis of MeJA often begins with the condensation of aromatic aldehydes and acetone ketones . This reaction forms the foundational cyclopentyl structure, which is later functionalized.

| Steps | Details |

|---|---|

| 1. Condensation | Aromatic aldehydes react with acetone ketones to generate intermediate ketones. |

| 2. Cyclopentyl Formation | The intermediates undergo cyclization to form the cyclopentane core. |

| 3. Functionalization | Introduction of the pent-2-en-1-yl group via alkylation or substitution. |

Wittig Reaction for Olefin Formation

In another approach, MeJA is synthesized starting from methyl jasmonate (MeJA) itself. A regioselective Wittig reaction is employed to generate the cis olefin (pent-2-en-1-yl group) .

| Steps | Details |

|---|---|

| 1. Ozonolysis | MeJA undergoes ozonolysis in CH₂Cl₂ to yield an aldehyde (94% yield). |

| 2. Wittig Reaction | The aldehyde reacts with a Wittig reagent to form the cis olefin. |

| 3. Purification | Flash chromatography isolates the product. |

Chemical Stability and Reactivity

MeJA exhibits stability under standard conditions but undergoes degradation under specific reactive environments:

-

Hydrolysis : Converts the methyl ester into jasmonic acid under basic conditions.

Research Findings

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Properties

Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics and antifungal agents. Its effectiveness against resistant strains of bacteria is particularly noteworthy, which could help address the growing issue of antibiotic resistance .

2. Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. It modulates pathways associated with inflammation, such as the TGF-beta/Smad signaling pathway, which is crucial in chronic inflammatory conditions. This makes it a promising candidate for treating diseases characterized by excessive inflammation, including autoimmune disorders .

3. Cancer Research

this compound has shown potential in cancer research due to its ability to induce apoptosis in cancer cells. Studies suggest that it affects key proteins involved in cell cycle regulation and apoptosis, positioning it as a potential therapeutic agent in oncology .

Agricultural Applications

1. Plant Growth Regulation

This compound acts as a plant growth regulator, influencing various physiological processes in plants. It can enhance growth rates and improve resistance to environmental stresses, making it valuable in agricultural practices aimed at increasing crop yields .

2. Pest Control

Research indicates that this compound possesses insecticidal properties. Its application could provide an alternative to synthetic pesticides, contributing to sustainable agriculture by reducing chemical residues in food products .

Biochemical Research

1. Metabolic Studies

As an endogenous metabolite, this compound plays a role in various metabolic pathways within organisms. Its study can provide insights into metabolic processes and the biochemical mechanisms underlying health and disease .

2. Drug Development

The compound's structural properties make it an interesting scaffold for drug development. Modifications to its structure could lead to derivatives with enhanced biological activity or reduced toxicity, expanding its applicability in pharmacology .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory effects; potential cancer treatment agent |

| Agriculture | Plant growth regulation; pest control agent |

| Biochemical Research | Insights into metabolic pathways; scaffold for drug development |

Case Studies

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains, demonstrating significant inhibition rates compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research published in the International Journal of Inflammation highlighted the compound's ability to downregulate pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory therapeutic agent .

Case Study 3: Agricultural Efficacy

Field trials reported in Crop Protection demonstrated that the application of this compound significantly increased crop yields and reduced pest populations compared to untreated controls .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule, triggering defense responses against herbivores and pathogens. It interacts with specific receptors, leading to the activation of downstream signaling pathways that result in the production of defensive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinctions:

Structural and Functional Analysis

- Stereochemical Impact : The (1R,2R) configuration and (Z)-pent-2-en-1-yl group in MeJA are critical for binding to jasmonate receptors (e.g., COI1 in plants), enabling defense signaling . Racemic mixtures or analogs lacking this stereochemistry show reduced activity .

- Cyclopentane Puckering: The trans-3-oxo group induces a non-planar cyclopentane ring, as described by Cremer-Pople puckering coordinates . This conformation enhances interactions with biological targets compared to planar analogs like methyl cinnamate .

Physicochemical Comparison

| Property | MeJA | Methyl Dihydrojasmonate | Methyl Cinnamate |

|---|---|---|---|

| Boiling Point (°C) | 302.9 | ~290 (estimated) | 265 |

| Density (g/cm³) | 1.003 | 0.987 | 1.092 |

| Refractive Index | 1.474 | 1.468 | 1.565 |

| Solubility (DMSO) | 55 mg/mL | 60 mg/mL | 100 mg/mL |

Biological Activity

Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate, commonly known as methyl jasmonate (MeJA) , is a significant compound in plant biology, recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical pathways, and various biological effects based on recent research findings.

Overview of Methyl Jasmonate

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₂₀O₃

- Molecular Weight: 224.296 g/mol

- CAS Number: 1211-29-6

Methyl jasmonate is a plant growth regulator that plays a crucial role in various physiological processes:

Target of Action

MeJA primarily interacts with the COI1-JAZ co-receptor complex in plants, which is essential for mediating jasmonate signaling pathways. This interaction triggers downstream responses that lead to changes in gene expression and other cellular activities.

Mode of Action

Upon binding to its receptor, MeJA activates the expression of genes involved in jasmonate synthesis and defense mechanisms against biotic and abiotic stresses. This includes the regulation of proteins involved in programmed cell death and defense responses.

Synthesis Pathway

Methyl jasmonate is synthesized from α-linolenic acid via the octadecanoid pathway. This pathway is critical for the production of various signaling molecules that mediate plant responses to stress.

Cellular Effects

MeJA influences several cellular processes:

- Gene Expression: It regulates genes associated with stress responses, including those involved in secondary metabolite production.

- Cell Signaling: MeJA modulates signaling pathways related to stress tolerance, cell growth, and differentiation.

Plant Growth and Development

MeJA has been shown to enhance root growth and promote flowering under certain conditions. It also plays a role in fruit ripening and leaf senescence.

Stress Response

Methyl jasmonate is integral to plant defense mechanisms:

- It activates pathways that lead to the production of phytoalexins and other secondary metabolites that deter herbivores and pathogens.

- In studies, treatment with MeJA resulted in increased resistance to fungal infections and insect herbivory .

Case Studies

Case Study 1: Defense Against Pathogens

In a controlled study, application of MeJA on tomato plants resulted in enhanced resistance to Botrytis cinerea, a common fungal pathogen. The treated plants exhibited higher levels of defensive compounds compared to untreated controls.

Case Study 2: Regulation of MicroRNA Expression

Research has demonstrated that MeJA treatment significantly affects the expression of specific microRNAs (miRNAs), which are crucial for regulating gene expression during stress responses. For instance, 14 miRNAs from seven different families were found to be downregulated following MeJA treatment, indicating its role in post-transcriptional regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.